Cas no 2228207-47-2 (tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate)

tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate structure
2228207-47-2 structure
Product Name:tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate
CAS No:2228207-47-2
MF:C13H24BrNO2
MW:306.239163398743
CID:6212655
PubChem ID:165649113
Update Time:2025-07-18

tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate
    • EN300-1879081
    • 2228207-47-2
    • Inchi: 1S/C13H24BrNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3
    • InChI Key: IBRNNJDQWHMMDT-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 305.09904g/mol
  • Monoisotopic Mass: 305.09904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5Ų

tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate

Terbutyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate: A Key Intermediate in Medicinal Chemistry

Terbutyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate, with the chemical identifier CAS No. 2228207-47-2, represents a critical synthetic intermediate in the development of pharmaceutical compounds. This compound is a derivative of piperidine, a six-membered heterocyclic ring widely utilized in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The tert-butyl group attached to the piperidine ring provides steric shielding, which is essential for modulating the compound's reactivity and biological activity. The 1-bromopropan-2-yl substituent introduces a reactive bromide functionality, enabling further functionalization through nucleophilic substitution reactions. This structural feature makes the compound a versatile building block in the synthesis of bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate as a precursor for the development of novel therapeutics targeting neurodegenerative diseases and metabolic disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of a series of selective serotonin receptor modulators, which showed promising activity in preclinical models of Alzheimer's disease. The tert-butyl group was found to enhance the compound's metabolic stability, while the 1-bromopropan-2-yl moiety allowed for the introduction of diverse pharmacophore elements through subsequent chemical modifications.

The synthesis of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate typically involves a multi-step process that combines nucleophilic substitution and ring-opening reactions. A 2024 paper in Organic & Biomolecular Chemistry described an efficient one-pot methodology using microwave-assisted conditions to achieve high-yield production of this intermediate. The study emphasized the role of electrophilic bromination in generating the reactive 1-bromopropan-2-yl functionality, which is critical for subsequent coupling reactions with various nucleophiles. This approach not only reduces synthetic steps but also minimizes byproduct formation, aligning with the principles of green chemistry.

From a pharmacological perspective, the tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate scaffold has shown potential in modulating enzyme activity and ion channel function. A 2023 review in Drug Discovery Today discussed its application in the design of acetylcholinesterase inhibitors, which are being explored for the treatment of cognitive impairments. The tert-butyl group was found to improve the compound's solubility in aqueous environments, a critical factor for oral bioavailability. Additionally, the 1-bromopropan-2-ly substitution enabled the incorporation of hydrophobic moieties, enhancing the molecule's ability to cross the blood-brain barrier.

Recent computational studies have further expanded the understanding of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate's pharmacokinetic properties. A 2024 article in Journal of Chemical Information and Modeling used molecular dynamics simulations to predict the compound's interactions with plasma proteins and liver enzymes. The results indicated that the tert-butyl group significantly reduced protein binding, while the 1-bromopropan-2-yl moiety influenced the compound's clearance rate through hepatic metabolism. These findings are crucial for optimizing the compound's therapeutic window and reducing potential side effects.

From an industrial perspective, the scalability of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate synthesis has been a focus of recent research. A 2023 report in Chemical Engineering Journal detailed the use of continuous flow reactors to produce this intermediate at a larger scale. The study highlighted the advantages of this approach, including improved reaction control, reduced energy consumption, and enhanced safety profiles. These innovations are particularly relevant for pharmaceutical manufacturers seeking to meet the growing demand for novel therapeutics while maintaining cost-efficiency.

Emerging trends in drug discovery have also emphasized the role of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate in the development of multitarget drugs. A 2024 study in ACS Medicinal Chemistry Letters explored its potential as a scaffold for compounds targeting both neurotransmitter receptors and inflammatory pathways. The tert-butyl group was found to modulate the compound's affinity for certain receptors, while the 1-bromopropan-2-yl functionality allowed for the incorporation of anti-inflammatory agents through cross-coupling reactions. This dual-targeting strategy could lead to more effective therapies for complex diseases such as rheumatoid arthritis and multiple sclerosis.

Environmental and safety considerations are also being addressed in the production of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate. A 2023 article in Green Chemistry proposed the use of biodegradable catalysts and non-toxic solvents to reduce the ecological impact of its synthesis. The study demonstrated that these modifications not only minimized waste generation but also improved the compound's overall sustainability profile. Such advancements are increasingly important as the pharmaceutical industry faces growing pressure to adopt more environmentally responsible practices.

In conclusion, tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate (CAS No. 2228207-47-2) is a multifunctional intermediate with significant potential in the development of novel therapeutics. Its unique structural features, including the tert-butyl group and the 1-bromopropan-2-yl substituent, enable a wide range of chemical modifications, making it a valuable tool in drug discovery. Ongoing research into its pharmacological properties, synthetic methods, and environmental impact continues to expand its applications, underscoring its importance in modern pharmaceutical science.

For researchers and industrial professionals, the availability of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate in high purity and consistent quality is essential for advancing drug development projects. Collaborative efforts between academia and industry are likely to drive further innovations in its utilization, paving the way for the next generation of therapeutic agents. As the field of medicinal chemistry continues to evolve, compounds like tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate will remain at the forefront of efforts to address unmet medical needs.

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